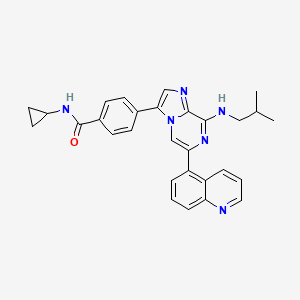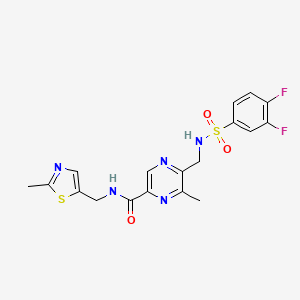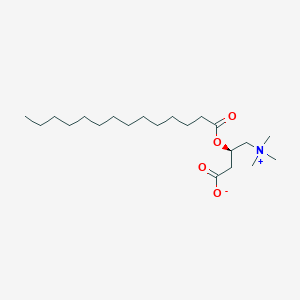
十四烷酰肉碱
描述
It plays a crucial role in lipid metabolism and is considered a potential biomarker for various metabolic disorders, including diabetic cardiomyopathy and mitochondrial myopathy . This compound is a fatty ester formed by the esterification of tetradecanoic acid (myristic acid) with carnitine.
科学研究应用
生化分析
Biochemical Properties
Tetradecanoylcarnitine interacts with various enzymes and proteins in the body. It is an intermediate product of fatty acid oxidation, and its levels can be influenced by the activity of various enzymes involved in this process
Cellular Effects
Tetradecanoylcarnitine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been associated with the occurrence of diabetic cardiomyopathy (DCM). In a study, exogenous Tetradecanoylcarnitine supplementation led to increased lipid deposition in cardiomyocytes, ultimately leading to cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis .
Molecular Mechanism
Tetradecanoylcarnitine exerts its effects at the molecular level through various mechanisms. It is known to affect fatty acid oxidation by interacting with the adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathways . This interaction leads to myocardial lipotoxicity, which can cause cardiomyocyte hypertrophy and increased apoptosis .
Temporal Effects in Laboratory Settings
The effects of Tetradecanoylcarnitine over time in laboratory settings are still being explored. It is known that Tetradecanoylcarnitine can cause changes in cellular function over time, such as increased lipid deposition in cardiomyocytes .
Metabolic Pathways
Tetradecanoylcarnitine is involved in the β-oxidation metabolic pathway of long-chain fatty acids . It interacts with various enzymes in this pathway, and its levels can influence metabolic flux and metabolite levels .
准备方法
合成路线和反应条件: 十四烷酰肉碱可以通过十四烷酸与肉碱的酯化反应合成。反应通常在回流条件下使用催化剂,例如硫酸或盐酸。 然后通过重结晶或色谱等技术纯化反应混合物以获得纯化合物 。
工业生产方法: 十四烷酰肉碱的工业生产遵循类似的合成路线,但规模更大。该过程涉及在合适的催化剂存在下十四烷酸与肉碱的酯化反应。 反应在大型反应器中进行,产品使用工业规模的色谱或蒸馏技术进行纯化 。
反应类型:
氧化: 十四烷酰肉碱可以在氧化剂(如高锰酸钾或三氧化铬)的存在下发生氧化反应。这些反应通常导致形成羧酸或酮。
还原: 该化合物可以使用还原剂(如氢化铝锂或硼氢化钠)进行还原,导致形成醇。
取代: 十四烷酰肉碱可以参与取代反应,其中酰基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 氢化铝锂、硼氢化钠、无水条件。
取代: 胺、醇或硫醇等亲核试剂,通常在碱性或酸性条件下。
主要生成物:
氧化: 羧酸、酮。
还原: 醇。
作用机制
十四烷酰肉碱主要通过参与长链脂肪酸的β-氧化来发挥作用。它促进脂肪酸进入线粒体,在那里它们进行β-氧化以产生乙酰辅酶A,乙酰辅酶A进入柠檬酸循环进行能量生成。 该化合物还影响各种信号通路,包括腺苷5'-单磷酸(AMP)激活蛋白激酶(AMPK)通路,该通路在调节脂质代谢和能量稳态中发挥作用 。
类似化合物:
月桂酰肉碱: 与十四烷酰肉碱(C14)相比,酰基链较短(C12)的酰基肉碱。
棕榈酰肉碱: 与十四烷酰肉碱相比,酰基链较长(C16)的酰基肉碱。
辛酰肉碱: 酰基链更短(C8)的酰基肉碱。
独特性: 十四烷酰肉碱的独特性在于其特定的链长,这影响了它在脂质代谢中的作用以及作为代谢紊乱生物标志物的潜力。 其中等链长使其能够参与中链和长链脂肪酸的代谢,使其成为研究各种代谢途径的多功能化合物 。
相似化合物的比较
Lauroylcarnitine: An acylcarnitine with a shorter acyl chain (C12) compared to tetradecanoylcarnitine (C14).
Palmitoylcarnitine: An acylcarnitine with a longer acyl chain (C16) compared to tetradecanoylcarnitine.
Octanoylcarnitine: An acylcarnitine with an even shorter acyl chain (C8).
Uniqueness: Tetradecanoylcarnitine is unique due to its specific chain length, which influences its role in lipid metabolism and its potential as a biomarker for metabolic disorders. Its intermediate chain length allows it to participate in both medium and long-chain fatty acid metabolism, making it a versatile compound for studying various metabolic pathways .
属性
IUPAC Name |
(3R)-3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHXNVGSVNEJBD-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314367 | |
| Record name | (-)-Myristoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25597-07-3 | |
| Record name | (-)-Myristoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristoyllevocarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Myristoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRISTOYLLEVOCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBA3JH87O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Tetradecanoylcarnitine acts as an intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production. [, , ] It facilitates the transfer of fatty acids across the mitochondrial membrane, allowing them to be broken down into acetyl-CoA, which then enters the citric acid cycle to generate ATP. []
A: Altered levels of Tetradecanoylcarnitine can indicate disruptions in fatty acid metabolism. For instance, elevated levels have been associated with various conditions, including diabetes mellitus, [] cardiovascular disease, [, ] perinatal asphyxia, [] and autoimmune hepatitis. [] These alterations may reflect an imbalance between fatty acid synthesis, oxidation, and transport. [, ]
A: The molecular formula of Tetradecanoylcarnitine is C21H41NO4, and its molecular weight is 371.56 g/mol. []
A: While the provided research papers focus on the application of mass spectrometry for analyzing Tetradecanoylcarnitine, detailed spectroscopic data (NMR, IR) is not discussed within these papers. [, , ]
A: Studies suggest that different acylcarnitine chain lengths exhibit varying levels of toxicity to cardiomyocytes. Myristoylcarnitine and palmitoylcarnitine, with longer chains, were found to be more toxic than shorter chain acylcarnitines. [, ] This suggests a structure-activity relationship where the length of the acyl chain influences its interaction with cellular components and subsequent effects.
ANone: The provided research papers primarily focus on the role of Tetradecanoylcarnitine as a biomarker for various diseases and its involvement in metabolic pathways. Information regarding its use as a therapeutic agent, its formulation, safety, efficacy, or environmental impact is not discussed within these papers.
A: Advances in analytical techniques, particularly mass spectrometry, have significantly improved the detection and quantification of Tetradecanoylcarnitine and other acylcarnitines. [, , ] This has led to a better understanding of their roles as biomarkers in various diseases and provided insights into metabolic dysregulation. [, , , , , , ]
A: The study of Tetradecanoylcarnitine bridges various disciplines, including metabolomics, biochemistry, analytical chemistry, and clinical medicine. [, ] Research on this compound contributes to:
* **Disease diagnosis and prognosis:** Identifying potential biomarkers for diseases like diabetes, cardiovascular disease, and liver injury. [, , , , ] * **Understanding metabolic pathways:** Elucidating the complexities of fatty acid metabolism and its role in health and disease. [, , ] * **Developing therapeutic targets:** Potentially identifying new targets for therapeutic interventions in metabolic disorders. [, ]体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




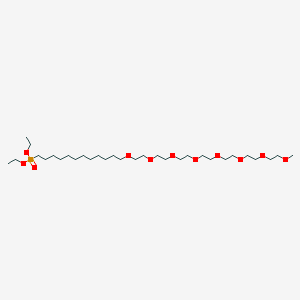
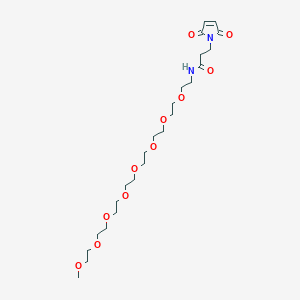


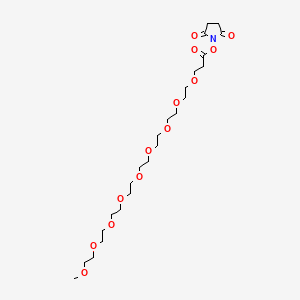
![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)


